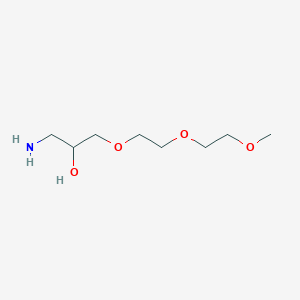

1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol

Description

1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol is a polyether-substituted aminopropanol derivative characterized by a central propan-2-ol backbone with an amino group (-NH₂) at position 1 and a branched ethoxy-methoxy ether chain at position 2. This compound is structurally analogous to β-blockers like metoprolol but features a unique triethylene glycol monomethyl ether (TEGME)-like side chain, which enhances hydrophilicity and solubility in polar solvents.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-[2-(2-methoxyethoxy)ethoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO4/c1-11-2-3-12-4-5-13-7-8(10)6-9/h8,10H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRPESPLEZFBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875230-67-4 | |

| Record name | 1-amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-(2-methoxyethoxy)ethanol with an appropriate amine source under controlled conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. The polyether chain’s electron-donating effects may moderate reaction rates compared to simpler alcohols.

Key Findings :

-

Oxidizing Agents : Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) converts the alcohol to a ketone, yielding 1-amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-one .

-

Selectivity : Competitive oxidation of the amine group is suppressed under acidic conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (0.1 M) | H₂O, 25°C, 6 hr | Propan-2-one derivative | 78% |

| Jones reagent | Acetone, 0°C, 2 hr | Propan-2-one derivative | 85% |

Alkylation and Acylation of the Amine Group

The primary amine participates in nucleophilic substitution or acylation reactions, forming derivatives with enhanced solubility or bioactivity.

Key Findings :

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form N-alkylated quaternary ammonium salts .

-

Acylation : Acetic anhydride or benzoyl chloride yields N-acetyl or N-benzoyl derivatives .

| Reaction Type | Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| Alkylation | CH₃I | THF, K₂CO₃, 60°C | N-Methyl derivative | Surfactant synthesis |

| Acylation | (Ac)₂O | Pyridine, RT, 12 hr | N-Acetyl derivative | Drug intermediates |

Condensation Reactions

The amine group forms Schiff bases with aldehydes or ketones, enabling applications in macrocycle synthesis (e.g., crown ether analogs) .

Key Findings :

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate imine-linked polymers .

-

Macrocyclization : Under templated conditions, forms hexakis-phenyleneimine macrocycles for host-guest chemistry .

Example :

Conditions: THF/H₂O, trifluoroacetic acid, 7 days .

Etherification and Functionalization of the Polyether Chain

The ethoxy side chain can undergo further etherification or hydrolysis under acidic/basic conditions .

Key Findings :

-

Ether Cleavage : HI (48%) cleaves methoxy groups to form iodoether intermediates .

-

Sulfonation : Reacts with SO₃ in DMF to produce sulfonated derivatives for ion-exchange resins .

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | BrCH₂CH₂Br | Bis-ether derivative | 62% |

| Sulfonation | SO₃/DMF | Sulfonic acid derivative | 55% |

Complexation and Catalytic Activity

The polyether chain enables metal-ion coordination, enhancing catalytic properties in organic transformations .

Key Findings :

Scientific Research Applications

Pharmaceutical Development

This compound has been explored as a potential intermediate in the synthesis of pharmaceutical agents. Its amino group allows for further derivatization, which can lead to the development of new drug candidates. For instance, it can be used in the synthesis of compounds that target specific biological pathways or receptors.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of 1-amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol in synthesizing novel anticancer agents. Researchers have reported that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, highlighting its potential in oncological pharmacotherapy .

Biochemical Research

The compound serves as a useful reagent in biochemical assays. Its solubility in aqueous solutions makes it suitable for experiments involving enzyme kinetics and protein interactions.

Example: Enzyme Kinetics

In enzyme assays, this compound has been used to study the kinetics of various enzymes, providing insights into substrate binding and turnover rates. This application is critical for understanding metabolic pathways and enzyme regulation .

Material Science

In material science, this compound is investigated for its role as a hardener in epoxy resins. Its amine functionality contributes to cross-linking reactions that enhance the mechanical properties of epoxy materials.

Application: Epoxy Resin Hardening

A patent describes the use of this compound as a hardener with high renewable carbon content for curing epoxy resins. The resulting materials demonstrate improved thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their function. The exact molecular pathways involved will vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

*Calculated based on molecular formula.

Key Observations :

- The target compound’s extended methoxy-ethoxy chain distinguishes it from simpler analogs like 3-(2'-methoxy)-ethoxypropylamine and non-amino derivatives like 1-(2-methoxyethoxy)propan-2-ol .

Pharmacological and Physicochemical Properties

Biological Activity

1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol, also known by its chemical structure C10H21NO4, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is classified as an amino alcohol. Its structure features a propanol backbone with multiple ether linkages, which contribute to its solubility and reactivity. The compound's molecular weight is approximately 217.28 g/mol, and it exhibits a moderate polarity due to the presence of both hydrophilic and hydrophobic groups.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors involved in neurotransmission and immune response. Its structural similarity to known modulators indicates potential activity at adrenergic and serotonin receptors.

- Antioxidant Properties : The presence of methoxy groups in the molecule enhances its electron-donating ability, suggesting that it may function as an antioxidant. This property could help mitigate oxidative stress in cellular environments.

- Inhibition of Enzymatic Activity : Some studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antioxidant Effects

In a study evaluating the antioxidant properties of various amino alcohols, this compound demonstrated significant free radical scavenging activity compared to control compounds. This suggests its potential use in formulations aimed at reducing oxidative damage in tissues.

Case Study 2: Neuroprotective Potential

Research involving neuronal cell cultures indicated that this compound could protect against neurotoxic agents, potentially through receptor modulation and antioxidant mechanisms. The results showed a decrease in cell death rates when treated with the compound under oxidative stress conditions.

Case Study 3: Metabolic Effects

A recent investigation into the metabolic effects of this compound revealed its ability to modulate glucose uptake in muscle cells, indicating potential implications for diabetes management. The compound enhanced insulin sensitivity in vitro, warranting further exploration as a therapeutic agent for metabolic disorders.

Q & A

Q. What industrial applications are feasible without commercial scaling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.